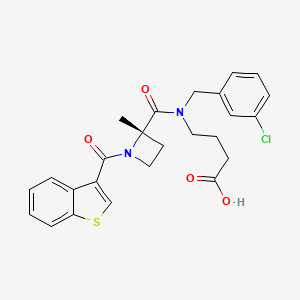

(S)-GLPG0974

Description

Propriétés

Formule moléculaire |

C25H25ClN2O4S |

|---|---|

Poids moléculaire |

485.0 g/mol |

Nom IUPAC |

4-[[(2S)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid |

InChI |

InChI=1S/C25H25ClN2O4S/c1-25(11-13-28(25)23(31)20-16-33-21-9-3-2-8-19(20)21)24(32)27(12-5-10-22(29)30)15-17-6-4-7-18(26)14-17/h2-4,6-9,14,16H,5,10-13,15H2,1H3,(H,29,30)/t25-/m0/s1 |

Clé InChI |

MPMKMQHJHDHPBE-VWLOTQADSA-N |

SMILES isomérique |

C[C@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl |

SMILES canonique |

CC1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (S)-GLPG0974

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (S)-GLPG0974, a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2). It details the molecule's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes the associated biological pathways and workflows.

Core Mechanism of Action

This compound is an experimental drug that functions as a selective antagonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1] FFA2 is a G-protein coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate, which are primarily produced by bacterial fermentation of dietary fiber in the gut.[2][3][4]

The primary role of FFA2 activation in immune cells, particularly neutrophils, is to induce chemotaxis, activation, and migration towards sites of high SCFA concentration, which are indicative of bacterial activity.[2][4] This process is a key component of the innate immune response. The signaling cascade initiated by SCFA binding to FFA2 involves both Gαi and Gαq/11 G-protein families, leading to downstream effects including a rise in intracellular calcium (Ca²⁺) and the activation of cell surface markers like CD11b, a key epitope for neutrophil activation.[2][4][5][6]

GLPG0974 exerts its effect by binding to the orthosteric site of the human FFA2 receptor, thereby competitively inhibiting the binding of endogenous SCFA ligands.[2][5] This blockade prevents the conformational change required for receptor activation and subsequent downstream signaling, resulting in the inhibition of neutrophil activation and migration.[4][7]

Interestingly, while classified as an antagonist, GLPG0974 has also been observed to act as a positive allosteric modulator under certain experimental conditions in the presence of other allosteric modulators, highlighting a complexity in its interaction with the receptor that can be valuable for research purposes.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of GLPG0974 from in vitro, preclinical, and clinical studies.

Table 1: In Vitro and Preclinical Pharmacokinetics

| Parameter | Value | Species | Notes | Source |

| IC₅₀ | 9 nM | Human | Antagonism of FFA2 receptor. | [8][9] |

| Oral Bioavailability | 47% | Rat | Measured after oral dosing at 5 and 30 mg/kg. | [8] |

| Species Selectivity | - | Human, Monkey | GLPG0974 is active against human and monkey FFA2, but not rodent FFA2. | [4] |

Table 2: Human Pharmacokinetics and Pharmacodynamics (Phase 1)

| Parameter | Value | Study Population | Notes | Source |

| Max Tolerated Dose | 400 mg/day | Healthy Volunteers | Safe and well-tolerated for 14 days. | [2][3][10] |

| Time to Max Conc. (t_max) | ~3 hours | Healthy Volunteers | Median time to peak plasma concentration. | [10] |

| Elimination Half-life (t½) | ~5.5 hours | Healthy Volunteers | Mean elimination half-life. | [10] |

| Effective Plasma Conc. | 500-1000 ng/mL | Healthy Volunteers | Concentration for maximal inhibition of neutrophil activation. | [10] |

| C₁₂h at 200mg BID | ~700 ng/mL | Healthy Volunteers | Provides full inhibition of neutrophil activation over 24 hours. | [10] |

Table 3: Clinical Biomarker Response (Phase 2a, Ulcerative Colitis)

| Biomarker | GLPG0974 (200mg BID) | Placebo | Study Population | Notes | Source |

| MPO-Positive Cells | -33% | -5% | Mild-to-moderate UC | Median change from baseline in colonic biopsies. | [11] |

| Fecal Calprotectin (FC) | -30% | +24% | Mild-to-moderate UC | Median change from baseline. | [11] |

| Clinical Response/Remission | No significant difference | No significant difference | Mild-to-moderate UC | Based on Mayo score after 4 weeks of treatment. | [7][11] |

Experimental Protocols

Detailed methodologies for key experiments are described below.

This pharmacodynamic assay was used to confirm target engagement by measuring the inhibition of acetate-induced neutrophil activation in whole blood.[2][10]

Protocol:

-

Blood Collection: Whole blood samples are collected from subjects at various time points post-dose of GLPG0974 or placebo.

-

Stimulation: Samples are stimulated ex vivo with a known concentration of sodium acetate to activate neutrophils via the FFA2 receptor.

-

Staining: Following stimulation, the blood is treated with fluorescently-labeled antibodies specific for the activated epitope of CD11b, a surface marker of neutrophil activation.

-

Flow Cytometry: Samples are analyzed using a flow cytometer to quantify the percentage of neutrophils expressing the activated CD11b epitope.

-

Analysis: The level of CD11b expression in samples from the GLPG0974-treated group is compared to the placebo group to determine the degree of inhibition of neutrophil activation.

These two consecutive studies evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of GLPG0974 in healthy subjects.[2][3][10]

Study Design:

-

Type: Randomized, double-blind, placebo-controlled, single-center studies.

-

Population: Healthy male subjects, aged 18-50 years.

-

Interventions:

-

Single Ascending Dose (SAD): GLPG0974 administered as single oral doses up to 250 mg.

-

Multiple Ascending Dose (MAD): GLPG0974 administered as multiple daily oral doses up to 400 mg for 14 days.

-

-

Primary Endpoints: Safety and tolerability (adverse events, clinical labs, vital signs).

-

Secondary Endpoints:

-

Pharmacokinetic parameters (C_max, t_max, AUC, t½) determined by non-compartmental analysis.

-

Pharmacodynamic response measured by the ex vivo neutrophil activation assay.

-

This study was an exploratory trial to assess the safety and efficacy of GLPG0974 in patients with ulcerative colitis (UC).[11]

Study Design:

-

Type: Double-blind, placebo-controlled, multicenter exploratory study.

-

Population: 45 patients (aged 18-75) with mild to moderate UC (Mayo score 4-10).

-

Intervention: GLPG0974 (200 mg twice daily) or placebo for 4 weeks, with a 2:1 randomization.

-

Primary Endpoints: Safety and tolerability.

-

Secondary & Exploratory Endpoints:

-

Clinical efficacy assessed by change in Mayo score, clinical response, and remission rates.

-

Mucosal healing assessed by endoscopy.

-

Biomarker analysis, including myeloperoxidase (MPO)-positive cells in colon biopsies (indicating neutrophil influx) and fecal calprotectin (FC).

-

Pharmacokinetic analysis.

-

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the FFA2 receptor. Its mechanism of action centers on the inhibition of SCFA-induced neutrophil activation and migration, a key process in certain inflammatory conditions. While clinical trials in ulcerative colitis demonstrated successful target engagement through significant modulation of inflammatory biomarkers, this did not translate into a measurable clinical benefit within the study's timeframe.[11] Despite this, GLPG0974 remains a valuable pharmacological tool for researchers investigating the role of the FFA2 signaling pathway in health and disease.

References

- 1. GLPG0974 - Wikipedia [en.wikipedia.org]

- 2. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. GLPG 0974 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

The Discovery and Synthesis of (S)-GLPG0974: A Technical Guide for Drug Development Professionals

(S)-GLPG0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor implicated in inflammatory responses. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Optimization

The discovery of this compound was the culmination of a focused lead optimization program aimed at identifying a potent and selective FFA2 antagonist with favorable pharmacokinetic properties.[1] The program began with the identification of an initial hit compound from an azetidine (B1206935) chemical series. Through multiparametric optimization, early hits with moderate potency and suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties were refined. This iterative process led to the identification of compounds with nanomolar potency on the FFA2 receptor and excellent pharmacokinetic profiles. This compound, also referred to as compound 99 in the primary literature, emerged as the most promising candidate, demonstrating potent inhibition of acetate-induced neutrophil migration in vitro and activity in a human whole blood assay measuring CD11b activation.[1] These compelling preclinical data supported the advancement of this compound into clinical development, making it the first FFA2 antagonist to reach this milestone.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its biological potency, selectivity, and pharmacokinetic parameters in both rats and humans.

Table 1: In Vitro Biological Activity of this compound

| Parameter | Value | Species | Assay | Reference |

| IC50 | 9 nM | Human | FFA2 Antagonism | [2] |

| Selectivity | Selective for FFA2 over FFA3 | Human | Not Specified | [3] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (5 mg/kg, oral) | Value (30 mg/kg, oral) | Value (1 mg/kg, intravenous) | Reference |

| Bioavailability | 47% | Not Reported | Not Applicable | [2] |

| Plasma Exposure | Linear increase with dose | Linear increase with dose | Not Applicable | [2] |

| Half-life | Extended with increased dose | Extended with increased dose | Not Reported | [2] |

Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Single Ascending Dose)

| Dose | Cmax (µg/mL) | AUC(0-24h) (µg·h/mL) | tmax (h) | Reference |

| 250 mg (oral solution) | 3.56 | 26.3 | 2.5 - 3 | [4][5] |

| 200 mg (capsule) | 3.34 | 21.4 | 2.5 - 3 | [4][5] |

Table 4: Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Multiple Ascending Doses for 14 days)

| Dose | Cmax (µg/mL) | AUC at steady state | tmax (h) | Half-life (t1/2) | Reference |

| Up to 400 mg daily | Dose proportional exposure | Dose proportional exposure | 2.5 - 3 | Multiphasic profile | [4][5][6] |

Signaling Pathway and Discovery Workflow

The following diagrams illustrate the FFA2 signaling pathway and the discovery workflow that led to this compound.

Experimental Protocols

Detailed methodologies for the key experiments in the discovery and characterization of this compound are provided below.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A generalized synthetic scheme is presented below, based on the azetidine core. For a detailed, step-by-step protocol, including reagent quantities and reaction conditions, please refer to the supporting information of Pizzonero et al., J. Med. Chem. 2014, 57 (23), pp 10044–10057.

Acetate-Induced Neutrophil Migration Assay

This assay evaluates the ability of this compound to inhibit the migration of human neutrophils towards an acetate (B1210297) gradient.

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation.

-

Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

-

Chemoattractant: Add a solution containing acetate to the lower wells.

-

Compound Incubation: Pre-incubate the isolated neutrophils with varying concentrations of this compound or vehicle control.

-

Migration: Add the pre-incubated neutrophils to the upper wells and incubate the chamber to allow for migration towards the acetate in the lower wells.

-

Quantification: After the incubation period, quantify the number of migrated cells in the lower chamber, for example, by staining and microscopy or by using a fluorescently labeled cell quantification method.

-

Data Analysis: Calculate the percentage of inhibition of neutrophil migration at each concentration of this compound to determine the IC50 value.

CD11b Activation-Specific Epitope Assay in Human Whole Blood

This assay measures the ability of this compound to inhibit the activation of the integrin CD11b on neutrophils in a whole blood context.

-

Blood Collection: Collect fresh human whole blood in heparinized tubes.

-

Compound Incubation: Add varying concentrations of this compound or vehicle control to aliquots of the whole blood and incubate.

-

Neutrophil Priming and Stimulation:

-

Staining: After stimulation, add a fluorescently labeled antibody that specifically recognizes the activated epitope of CD11b to the blood samples.

-

Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

-

Flow Cytometry: Analyze the white blood cell population using a flow cytometer. Gate on the neutrophil population and quantify the mean fluorescence intensity of the CD11b activation-specific antibody.

-

Data Analysis: Determine the percentage of inhibition of CD11b activation at each concentration of this compound to assess its potency in a physiologically relevant matrix. The maximum percentage of inhibition observed (Emax) can be determined from individual effect-time profiles.[4]

References

- 1. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GLPG 0974 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]

- 4. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-GLPG0974: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the identification and validation of the therapeutic target for (S)-GLPG0974, a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2). The document outlines the mechanism of action, key validation assays, and the underlying signaling pathways, providing a comprehensive resource for researchers in inflammation and drug discovery.

Target Identification: Free Fatty Acid Receptor 2 (FFA2/GPR43)

This compound was identified as a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2] FFA2 is a G-protein coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297), propionate, and butyrate, which are metabolic byproducts of gut microbiota.[3][4] This receptor is highly expressed on various immune cells, most notably neutrophils, where it plays a crucial role in mediating inflammatory responses.[3][4]

The primary mechanism of action of this compound is the inhibition of SCFA-induced neutrophil activation and migration.[1][4] This targeted approach offers a potential therapeutic strategy for a variety of neutrophil-driven inflammatory diseases.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity for its target.

| Parameter | Value | Reference |

| Target | Free Fatty Acid Receptor 2 (FFA2/GPR43) | [1][2] |

| Mechanism of Action | Antagonist | [1][2] |

| Potency (IC50) | 9 nM | [1] |

| Selectivity | Exhibits selectivity for FFA2 over FFA3 |

FFA2 Signaling Pathway in Neutrophils

Activation of FFA2 by SCFAs in neutrophils initiates a complex signaling cascade involving multiple G-protein families, primarily Gαi/o and Gαq/11.[3] This dual signaling capacity allows for a nuanced cellular response.

The Gαi/o pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is fundamentally linked to the chemotactic responses of neutrophils towards SCFAs.[3]

Simultaneously, FFA2 can signal through the Gαq/11 pathway, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in neutrophil activation.[3]

Furthermore, FFA2 activation can engage β-arrestin pathways, which can lead to receptor desensitization and internalization, and also initiate distinct, G-protein-independent signaling cascades that may have anti-inflammatory effects.[3]

Caption: FFA2 signaling cascade in neutrophils.

Experimental Protocols for Target Validation

The validation of FFA2 as the target of this compound involved key functional assays demonstrating the compound's ability to inhibit neutrophil responses.

Acetate-Induced Neutrophil Migration Assay

This assay assesses the ability of this compound to inhibit the directed migration of neutrophils towards a chemoattractant, in this case, acetate. The protocol is based on the principle of the Boyden chamber assay.

Materials:

-

Isolated human neutrophils

-

This compound

-

Acetate solution (chemoattractant)

-

Boyden chamber apparatus with polycarbonate filters (5.0 µm pore size)

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Detection reagent (e.g., Calcein-AM for fluorescence or a method to measure ATP for luminescence)

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh human whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

-

Compound Pre-incubation: Resuspend the isolated neutrophils in assay buffer. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Assay Setup:

-

Add the acetate chemoattractant solution to the lower wells of the Boyden chamber.

-

Place the polycarbonate filter over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes to allow for neutrophil migration.

-

Quantification of Migration:

-

After incubation, remove the filter.

-

Wipe the upper surface of the filter to remove non-migrated cells.

-

Quantify the number of migrated cells on the lower surface of the filter. This can be done by pre-labeling the cells with Calcein-AM and reading the fluorescence of the migrated cells, or by lysing the migrated cells and measuring their ATP content using a luminescent assay.

-

-

Data Analysis: Calculate the percentage of inhibition of neutrophil migration for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.

CD11b Activation-Specific Epitope Expression Assay

This whole blood assay measures the ability of this compound to inhibit the upregulation of the activation-specific epitope of CD11b on the surface of neutrophils, a key marker of neutrophil activation.

Materials:

-

Fresh human whole blood collected in sodium citrate (B86180) anticoagulant tubes

-

This compound

-

RPMI medium

-

Tumor Necrosis Factor-alpha (TNFα)

-

Cytochalasin B

-

Acetate

-

Washing/staining buffer (Phosphate-buffered saline with 2% heat-inactivated fetal bovine serum and 0.02% EDTA)

-

Normal mouse IgG

-

Fluorochrome-conjugated antibodies: anti-CD45, anti-CD16, and anti-CD11b (activated epitope specific)

-

Flow cytometer

Protocol:

-

Blood Dilution and Priming: Dilute fresh whole blood 1:1 with RPMI medium containing 2 ng/mL TNFα and 20 µg/mL cytochalasin B. Incubate for 15 minutes at 37°C for neutrophil priming.

-

Compound Incubation and Stimulation: Add varying concentrations of this compound or vehicle control to the primed blood samples. Stimulate the samples with 10 mM acetate and incubate for 2 hours at 37°C.

-

Cell Staining:

-

Pellet the cells by centrifugation and wash with washing/staining buffer.

-

Block non-specific antibody binding by incubating the cells with normal mouse IgG for 10 minutes at 4°C.

-

Add the cocktail of fluorochrome-conjugated anti-CD45, anti-CD16, and anti-CD11b (activated epitope) antibodies and incubate for 30 minutes at 4°C in the dark.

-

-

Red Blood Cell Lysis (Optional but recommended): Lyse red blood cells using a commercial lysis buffer.

-

Flow Cytometry Analysis:

-

Wash the cells twice with washing/staining buffer.

-

Resuspend the cells in 400 µL of washing/staining buffer.

-

Acquire the samples on a flow cytometer.

-

Identify the neutrophil population based on their forward and side scatter characteristics and by gating on CD45+/CD16high+ cells.

-

Quantify the expression of the CD11b activated epitope on the gated neutrophil population by measuring the mean fluorescence intensity (MFI).

-

-

Data Analysis: Calculate the percentage of inhibition of CD11b activated epitope expression for each concentration of this compound relative to the acetate-stimulated vehicle control.

Caption: Key experimental workflows for this compound target validation.

Conclusion

The identification of FFA2 as the molecular target of this compound is supported by robust in vitro data demonstrating its potent and selective antagonist activity. The validation of this target has been achieved through functional assays that directly measure the compound's ability to inhibit key neutrophil functions, namely chemotaxis and the expression of the activation marker CD11b, in response to the natural FFA2 agonist, acetate. This comprehensive understanding of the target and mechanism of action provides a strong foundation for the continued investigation of this compound as a potential therapeutic agent for neutrophil-driven inflammatory diseases.

References

(R)-GLPG0974: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Stereochemistry: This technical guide focuses on (R)-GLPG0974. Initial inquiries regarding "(S)-GLPG0974" have been determined to be contrary to the primary scientific literature, which consistently identifies the (R)-enantiomer as the biologically active compound. All subsequent data pertains to (R)-GLPG0974.

Introduction

(R)-GLPG0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1] It is an experimental drug candidate that has been investigated for its potential therapeutic applications in inflammatory conditions.[1][2] As a highly selective pharmacological tool, (R)-GLPG0974 has been instrumental in elucidating the physiological and pathophysiological roles of the FFA2 receptor.[2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of (R)-GLPG0974, including detailed experimental protocols and signaling pathway diagrams.

Chemical Structure and Identifiers

(R)-GLPG0974 is a synthetic, small molecule with a complex chemical structure.

| Identifier | Value |

| IUPAC Name | 4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid[2] |

| CAS Number | 1391076-61-1[2] |

| Molecular Formula | C₂₅H₂₅ClN₂O₄S[2] |

| Canonical SMILES | C[C@@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl[2] |

| InChI Key | MPMKMQHJHDHPBE-RUZDIDTESA-N[2] |

Physicochemical Properties

Detailed experimental data on the melting point, boiling point, and pKa of (R)-GLPG0974 are not publicly available. The following table summarizes the known physicochemical properties.

| Property | Value | Source |

| Molecular Weight | 485.00 g/mol | [2] |

| Appearance | Off-white to light yellow solid powder | [3] |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 100 mM). | |

| Storage | Store at +4°C. |

Mechanism of Action: FFA2/GPR43 Antagonism

(R)-GLPG0974 functions as a high-affinity and selective antagonist of the FFA2 receptor, with a reported half-maximal inhibitory concentration (IC₅₀) of 9 nM. FFA2 is a G-protein coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate, which are primarily produced by the gut microbiota.[4] The FFA2 receptor is known to couple to two main G-protein signaling pathways: Gαq/11 and Gαi/o.[4] By blocking the binding of SCFAs to FFA2, (R)-GLPG0974 inhibits the downstream signaling cascades initiated by these pathways.

FFA2 Signaling Pathways

The activation of FFA2 by its endogenous ligands initiates a bifurcated signaling cascade. (R)-GLPG0974 prevents the initiation of these events.

Key Experimental Protocols

(R)-GLPG0974 has been characterized through various in vitro and in vivo assays. The following sections detail the methodologies for two key experiments used to assess its biological activity.

Neutrophil Migration Assay

This assay evaluates the ability of (R)-GLPG0974 to inhibit the migration of neutrophils towards a chemoattractant, such as acetate.

Objective: To determine the IC₅₀ of (R)-GLPG0974 for the inhibition of acetate-induced neutrophil migration.

Materials:

-

Human neutrophils isolated from whole blood

-

Chemotaxis chamber (e.g., Boyden chamber) with a 5 µm pore size polycarbonate membrane

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Sodium acetate (chemoattractant)

-

(R)-GLPG0974 stock solution (in DMSO)

-

ATP quantification reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh venous blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

-

Compound Preparation: Prepare a serial dilution of (R)-GLPG0974 in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

Assay Setup:

-

Add the chemoattractant (sodium acetate) to the lower wells of the chemotaxis chamber.

-

In the upper wells, add the isolated neutrophils that have been pre-incubated with various concentrations of (R)-GLPG0974 or the vehicle control for 30 minutes at 37°C.

-

-

Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow for neutrophil migration.

-

Quantification:

-

After incubation, discard the upper chamber.

-

Lyse the cells that have migrated to the lower chamber and quantify the ATP content using a luminescent ATP detection assay.

-

Measure the luminescence using a plate reader. The luminescence signal is directly proportional to the number of migrated cells.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of migration for each concentration of (R)-GLPG0974 compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of (R)-GLPG0974 and determine the IC₅₀ value using non-linear regression analysis.

-

CD11b Activation Assay in Human Whole Blood

This assay measures the effect of (R)-GLPG0974 on the activation of the integrin CD11b on the surface of neutrophils in a whole blood sample, which is a marker of neutrophil activation.[1]

Objective: To assess the ability of (R)-GLPG0974 to inhibit acetate-induced CD11b activation on neutrophils using flow cytometry.

Materials:

-

Fresh human whole blood collected in sodium citrate (B86180) anticoagulant tubes

-

Sodium acetate solution

-

(R)-GLPG0974 stock solution (in DMSO)

-

Fluorescently labeled monoclonal antibodies:

-

Anti-CD11b (activation-specific epitope)

-

Anti-CD45 (pan-leukocyte marker)

-

-

Fixative solution (e.g., 0.5% formaldehyde (B43269) in saline)

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Sample Preparation: Aliquot fresh human whole blood into flow cytometry tubes.

-

Compound Incubation: Add various concentrations of (R)-GLPG0974 or vehicle control (DMSO) to the blood samples and incubate for 30 minutes at 37°C.

-

Stimulation: Add sodium acetate to the samples to stimulate neutrophil activation and incubate for a further 10-15 minutes at 37°C.

-

Staining: Add the fluorescently labeled anti-CD11b and anti-CD45 antibodies to the samples and incubate for 30 minutes at 4°C in the dark.

-

Fixation: Add a mild fixative solution to the samples.

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the leukocyte population using the CD45 signal.

-

Within the leukocyte gate, identify the neutrophil population based on its characteristic forward and side scatter properties.

-

Measure the mean fluorescence intensity (MFI) of the CD11b activation-specific epitope on the neutrophil population.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of CD11b activation for each concentration of (R)-GLPG0974 relative to the stimulated vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a generalized workflow for the preclinical evaluation of a compound like (R)-GLPG0974.

Summary of Quantitative Data

The following tables summarize the key quantitative data for (R)-GLPG0974.

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₅H₂₅ClN₂O₄S |

| Molecular Weight | 485.00 g/mol |

| Appearance | Off-white to light yellow solid powder |

| Solubility (DMSO) | ≤ 100 mM |

| Solubility (Ethanol) | ≤ 100 mM |

Table 2: In Vitro Biological Activity

| Assay | Target/Cell Type | Parameter | Value | Source |

| FFA2 Antagonism | Human FFA2 in HEK293 cells | IC₅₀ | 9 nM | |

| Neutrophil Migration (Buffer) | Human Neutrophils | IC₅₀ | 27 nM | [3] |

| Neutrophil Migration (Plasma) | Human Neutrophils | IC₅₀ | 43 nM | [3] |

| CD11b Activation | Human Whole Blood | IC₅₀ | 438 nM | [3] |

Conclusion

(R)-GLPG0974 is a well-characterized, potent, and selective antagonist of the FFA2/GPR43 receptor. Its chemical and biological properties make it an invaluable tool for investigating the roles of FFA2 in inflammation and other physiological processes. The detailed methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this compound and in the broader field of FFA2 research.

References

(S)-GLPG0974: A Technical Guide to In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GLPG0974 is a potent and selective antagonist of the free fatty acid receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2][3][4] FFA2 is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate, which are metabolites produced by the gut microbiota.[1][5] The receptor is highly expressed on various immune cells, particularly neutrophils, and is implicated in inflammatory responses.[1][5] Activation of FFA2 on neutrophils by SCFAs can induce chemotaxis, migration, and the expression of activation markers, playing a significant role in the inflammatory cascade.[1][4] this compound was developed as a therapeutic agent to modulate neutrophil-driven inflammation, with inflammatory bowel disease (IBD), including ulcerative colitis, being a key area of investigation.[2][6][7] This technical guide provides a comprehensive overview of the in vitro and in vivo studies conducted on this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating the underlying biological pathways and experimental workflows.

Core Data Summary

In Vitro Potency and Activity

This compound demonstrates potent and selective antagonism of the human FFA2 receptor. Its primary in vitro activities include the inhibition of SCFA-induced neutrophil migration and activation.

| Parameter | Value | Species | Assay | Reference |

| IC50 | 9 nM | Human | FFA2 Antagonism | [3] |

| Activity | Potent inhibition of acetate-induced neutrophil migration | Human | Chemotaxis Assay | [4] |

| Activity | Inhibition of acetate-stimulated CD11b activated epitope expression | Human | Whole Blood Assay | [1][8] |

Preclinical In Vivo Pharmacokinetics (Rat)

Pharmacokinetic studies in rats revealed good oral bioavailability of this compound.

| Parameter | Value | Route of Administration | Dose | Animal Model | Reference |

| Oral Bioavailability | 47% | Oral | 5 and 30 mg/kg | Rat | [No specific reference found in search results] |

Clinical In Vivo Pharmacokinetics (Healthy Human Subjects)

Phase 1 clinical trials in healthy male subjects established the safety, tolerability, and pharmacokinetic profile of this compound. The compound was well-tolerated up to a daily dose of 400 mg.[1][5]

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng.h/mL) | t1/2 (h) | Dosing Regimen | Reference |

| Single Doses up to 250 mg | Data not available in abstracts | ~3 | Dose-proportional exposure | ~5.5 | Single Ascending Dose | [8] |

| Multiple Daily Doses up to 400 mg | Dose-proportional exposure | Data not available in abstracts | Dose-proportional exposure | Data not available in abstracts | Multiple Ascending Dose (14 days) | [1][5][8] |

Note: Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for specific dose cohorts were not fully available in the provided search results. The data indicates dose-proportional exposure.

Clinical In Vivo Pharmacodynamics and Efficacy (Ulcerative Colitis Patients)

A Phase 2a proof-of-concept study evaluated the efficacy and safety of this compound in patients with mild to moderate ulcerative colitis.[6][7] The study demonstrated target engagement by showing a reduction in neutrophil influx into the colon tissue.

| Parameter | This compound (200 mg b.i.d.) | Placebo | Study Duration | Patient Population | Reference |

| Median Change in MPO-positive cells from Baseline | -33% | -5% | 4 weeks | Mild to moderate Ulcerative Colitis | [No specific reference found in search results] |

| Proportion of patients with reduced MPO-positive cells | 61% | 28% | 4 weeks | Mild to moderate Ulcerative Colitis | [No specific reference found in search results] |

MPO (Myeloperoxidase) is an enzyme abundant in neutrophils and serves as a biomarker for neutrophil infiltration.

Experimental Protocols

In Vitro Acetate-Induced Neutrophil Migration Assay (Boyden Chamber Assay)

This assay is used to assess the ability of this compound to inhibit the directed migration of neutrophils towards a chemoattractant, such as acetate.

Principle: A two-chamber system is separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant (acetate) is in the lower chamber. The number of cells that migrate through the membrane to the lower chamber is quantified.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of remaining red blood cells.

-

Assay Setup:

-

The lower wells of a Boyden chamber are filled with a medium containing a specific concentration of acetate (e.g., 1 mM).

-

Isolated neutrophils are pre-incubated with varying concentrations of this compound or vehicle control.

-

The treated neutrophils are then added to the upper chamber.

-

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.

-

Quantification: After incubation, the membrane is removed, fixed, and stained. The number of migrated cells on the lower side of the membrane is counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., Calcein-AM staining and fluorescence measurement).

In Vitro CD11b Activation Assay (Flow Cytometry)

This whole blood assay measures the ability of this compound to inhibit the upregulation of the activated form of the CD11b integrin on the surface of neutrophils upon stimulation with acetate.

Principle: The expression of the activated epitope of CD11b, a marker of neutrophil activation, is quantified using a specific monoclonal antibody and flow cytometry.

Methodology:

-

Blood Collection: Fresh whole blood is collected from healthy donors into heparinized tubes.

-

Priming and Stimulation:

-

The whole blood is diluted in a suitable medium (e.g., RPMI).

-

Neutrophils within the whole blood are primed with an agent like TNFα (e.g., 2 ng/mL) and cytochalasin B (e.g., 20 µg/mL) for approximately 15 minutes at 37°C.[9]

-

The primed blood is then stimulated with a specific concentration of acetate to induce neutrophil activation.

-

-

Inhibition: this compound at various concentrations is added to the blood samples prior to or concurrently with the acetate stimulation.

-

Staining: The blood samples are incubated with a fluorochrome-conjugated monoclonal antibody specific for the activated epitope of CD11b.

-

Lysis and Fixation: Red blood cells are lysed using a lysis buffer, and the remaining white blood cells are fixed.

-

Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. Neutrophils are gated based on their forward and side scatter characteristics, and the mean fluorescence intensity (MFI) of the CD11b activated epitope staining is measured.

Visualizations

Signaling Pathway of FFA2-Mediated Neutrophil Activation and its Inhibition by this compound

Caption: FFA2 signaling cascade in neutrophils and the antagonistic action of this compound.

Experimental Workflow for In Vitro Neutrophil Migration Assay

Caption: Workflow for the in vitro neutrophil migration (Boyden chamber) assay.

Experimental Workflow for CD11b Activation Assay

Caption: Workflow for the whole blood CD11b activation assay using flow cytometry.

References

- 1. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rndsystems.com [rndsystems.com]

- 4. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of the Synergistic Effect between Ligands of Opioid and Free Fatty Acid Receptors in the Mouse Model of Colitis [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

(S)-GLPG0974: A Technical Guide to its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GLPG0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2][3] This G-protein coupled receptor is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate, which are metabolites produced by the gut microbiota.[1][4][5] FFA2 is primarily expressed on immune cells, particularly neutrophils, and is implicated in the inflammatory response.[5][6] By blocking the action of SCFAs on FFA2, this compound inhibits neutrophil activation and migration, offering a potential therapeutic approach for neutrophil-driven inflammatory diseases.[1][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and clinical data.

Mechanism of Action

This compound acts as a direct antagonist at the FFA2 receptor. The binding of endogenous SCFA ligands to FFA2 initiates a signaling cascade that leads to neutrophil activation, chemotaxis, and the release of pro-inflammatory mediators.[1][5] this compound competitively blocks this interaction, thereby attenuating the inflammatory response.[6]

Recent structural studies have revealed that GLPG0974 functions as an allosteric antagonist. It binds to a site adjacent to the orthosteric pocket for endogenous ligands, inducing a conformational change in the receptor that prevents agonist binding.[7][8]

Signaling Pathway

The activation of FFA2 by SCFAs can lead to signaling through two main G-protein pathways: Gαi/o and Gαq/11. The Gαi/o pathway is typically associated with the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, while the Gαq/11 pathway activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Both pathways contribute to the downstream effects on neutrophil function, including chemotaxis and degranulation. This compound, by blocking the initial ligand binding, inhibits these downstream signaling events.

Data Presentation

In Vitro Pharmacology

| Parameter | Value | Species | Assay | Reference |

| IC50 | 9 nM | Human | FFA2 antagonism | [2][3] |

| Selectivity | Selective for FFA2 over FFA3 | Human | Not specified | [2] |

Preclinical Pharmacokinetics

| Species | Dosing Route | Dose | Bioavailability | Key Findings | Reference |

| Rat | Oral | 5 and 30 mg/kg | 47% | Linear increase in plasma exposure with dose; extended half-life at higher dose. | [3][9] |

Clinical Pharmacokinetics (Healthy Volunteers)

Note: Specific Cmax, Tmax, AUC, and half-life values from the Phase I single and multiple ascending dose studies are described in the referenced publication but not available in the public search results.

| Study Phase | Population | Dosing Regimen | Key Findings | Reference |

| Phase I | Healthy male subjects | Single doses up to 250 mg | Safe and well-tolerated. Good and dose-proportional exposure. | [1][4] |

| Phase I | Healthy male subjects | Multiple daily doses up to 400 mg for 14 days | Safe and well-tolerated. Good and dose-proportional exposure. Substantial and sustained inhibition of acetate-stimulated neutrophil activation. | [1][4] |

Clinical Efficacy (Ulcerative Colitis)

| Study Phase | Population | Dosing Regimen | Key Findings | Reference |

| Phase IIa | Patients with mild to moderate ulcerative colitis | 200 mg twice daily for 4 weeks | Well-tolerated and safe. Reduced neutrophil influx as indicated by a median change from baseline in MPO-positive cells of -33% (vs. -5% for placebo). The proportion of patients with reduced MPO-positive cells was 61% (vs. 28% for placebo). No measurable clinical difference from placebo within 4 weeks. | [10] |

Experimental Protocols

In Vitro Acetate-Induced Neutrophil CD11b Activation Assay

This assay measures the ability of this compound to inhibit the upregulation of the activation marker CD11b on the surface of neutrophils in whole blood following stimulation with acetate.

Methodology:

-

Blood Collection: Freshly drawn human whole blood is collected in heparinized tubes.

-

Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Neutrophil activation is induced by adding a predetermined concentration of sodium acetate and incubating for a short period (e.g., 10-15 minutes) at 37°C.

-

Staining: The reaction is stopped, and red blood cells are lysed. The remaining leukocytes are then stained with a fluorescently labeled monoclonal antibody specific for the activated epitope of CD11b.

-

Flow Cytometry: The expression of CD11b on the neutrophil population (identified by forward and side scatter characteristics and/or specific markers like CD16) is quantified using a flow cytometer.

-

Data Analysis: The inhibition of CD11b upregulation by this compound is calculated relative to the vehicle-treated, acetate-stimulated control.

In Vitro Neutrophil Migration (Chemotaxis) Assay

This assay assesses the ability of this compound to block the directed migration of isolated human neutrophils towards a chemoattractant, such as acetate.[2]

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from the whole blood of healthy donors using density gradient centrifugation.

-

Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber is filled with a medium containing a chemoattractant (e.g., acetate), while the upper chamber contains the isolated neutrophils suspended in a medium with various concentrations of this compound or vehicle control.

-

Migration: The chamber is incubated at 37°C for a defined period (e.g., 60-90 minutes) to allow the neutrophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

-

Quantification: The number of migrated cells in the lower chamber is quantified. This can be done by cell counting using a microscope, or by using a fluorescent dye to label the cells and measuring the fluorescence intensity.

-

Data Analysis: The inhibition of neutrophil migration by this compound is determined by comparing the number of migrated cells in the presence of the compound to the vehicle control.

In Vivo Pharmacology

This compound is active against human and monkey FFA2 but not rodent FFA2.[5] This species selectivity has been attributed to a single amino acid difference in the receptor binding pocket.[7][8][11][12] Consequently, traditional rodent models of inflammation are not suitable for evaluating the in vivo efficacy of this compound.[5] While primate models would be more appropriate, their availability is limited.[5]

A study in a mouse model of DSS-induced colitis, which mimics ulcerative colitis, showed that intraperitoneal administration of GLPG0974 at 1 mg/kg once daily did not significantly affect body weight loss, macroscopic score, or colon length.[13] This is consistent with the known lack of activity of GLPG0974 on the rodent FFA2 receptor.

Clinical Development and Future Directions

This compound was the first FFA2 antagonist to enter clinical trials.[14][15][16] Phase I studies in healthy volunteers demonstrated a good safety and pharmacokinetic profile, along with evidence of target engagement through the inhibition of neutrophil activation.[1][4] A Phase IIa proof-of-concept study in patients with mild to moderate ulcerative colitis showed a reduction in neutrophil influx into the colon but did not translate into a significant clinical benefit within the four-week treatment period.[10] While the clinical development for ulcerative colitis was not pursued further, this compound remains a valuable tool for research into the role of FFA2 in inflammation and other physiological processes.[17] The compound's pharmacological profile suggests that targeting FFA2 may still hold therapeutic potential in other neutrophil-driven diseases.

References

- 1. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GLPG 0974 | Free Fatty Acid Receptor Antagonists: R&D Systems [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights into lipid chain-length selectivity and allosteric regulation of FFA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. Galapagos NV Initiates Clinical Study With GLPG0974, the First Anti-inflammatory Candidate Drug Targeting GPR43 - BioSpace [biospace.com]

- 16. | BioWorld [bioworld.com]

- 17. GLPG0974 - Wikipedia [en.wikipedia.org]

Part 1: (S)-GLPG0974 as a Free Fatty Acid Receptor 2 (FFA2) Antagonist

An important clarification regarding the function of (S)-GLPG0974 is necessary at the outset of this technical guide. The available scientific literature and pharmacological data consistently identify this compound as a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43). There is no evidence to suggest that this compound functions as an inhibitor of autotaxin (ATX).

This guide will therefore first provide a detailed overview of this compound in its correct role as an FFA2 antagonist. Subsequently, to address the interest in autotaxin inhibition, a separate section will detail the autotaxin-lysophosphatidic acid (LPA) signaling pathway and the mechanisms of known autotaxin inhibitors.

This compound is a clinical-stage investigational molecule that has been studied for its potential role in neutrophil-driven inflammatory diseases.

Chemical Properties and Structure

This compound, also referred to as GLPG0974, is a small molecule with the chemical name 4-[[[(2R)-1-(Benzo[b]thien-3-ylcarbonyl)-2-methyl-2-azetidinyl]carbonyl][(3-chlorophenyl)methyl]amino]butanoic acid.[1][2] Its chemical formula is C25H25ClN2O4S, and it has a molecular weight of approximately 485.00 g/mol .[3][4]

| Property | Value |

| Chemical Name | 4-[[[(2R)-1-(Benzo[b]thien-3-ylcarbonyl)-2-methyl-2-azetidinyl]carbonyl][(3-chlorophenyl)methyl]amino]butanoic acid |

| Synonyms | GLPG0974, GLPG-0974 |

| Molecular Formula | C25H25ClN2O4S |

| Molecular Weight | 485.00 g/mol |

| CAS Number | 1391076-61-1 |

Mechanism of Action: FFA2 Antagonism

Free Fatty Acid Receptor 2 (FFA2) is a G-protein coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate.[5] This receptor is highly expressed on neutrophils and is implicated in their activation and migration to sites of inflammation.[6][7]

This compound acts as a potent and selective antagonist of FFA2.[1] By binding to the receptor, it blocks the downstream signaling initiated by SCFAs. This inhibition of FFA2 signaling has been shown to prevent neutrophil activation and chemotaxis.[2][7]

The binding of SCFAs to FFA2 on neutrophils initiates a signaling cascade that leads to cellular responses such as migration and the expression of activation markers like CD11b. This compound competitively binds to FFA2, preventing SCFA-mediated activation and the subsequent inflammatory responses.

Quantitative Data

The potency of this compound as an FFA2 antagonist has been quantified in various in vitro assays.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (Ca2+ flux) | HEK293 cells expressing human FFA2 | 9 nM | [4][8] |

| Kd | Human FFA2 | 7.5 nM | [4] |

| IC50 (Neutrophil Migration) | Human Neutrophils (acetate-induced) | 27 nM | [4] |

Experimental Protocols

-

Objective: To determine the potency of this compound in inhibiting SCFA-induced intracellular calcium mobilization.

-

Methodology:

-

Human Embryonic Kidney (HEK293) cells stably expressing human FFA2 are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

An agonist, typically sodium acetate at a concentration that elicits a submaximal response (EC80), is added to the cells.

-

The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity over time using a fluorometric imaging plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.[4]

-

-

Objective: To assess the ability of this compound to inhibit neutrophil chemotaxis towards an SCFA.

-

Methodology:

-

Human neutrophils are isolated from whole blood.

-

A chemotaxis assay is performed using a multi-well chamber with a microporous membrane separating the upper and lower wells (e.g., Boyden chamber).

-

Neutrophils, pre-incubated with different concentrations of this compound or vehicle, are placed in the upper chamber.

-

The lower chamber contains a chemoattractant, such as acetate.

-

The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.

-

The number of migrated cells is quantified by microscopy or a cell viability assay.

-

The IC50 value is determined by analyzing the dose-dependent inhibition of migration.[2]

-

References

- 1. GLPG 0974 | Free Fatty Acid Receptor Antagonists: R&D Systems [rndsystems.com]

- 2. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. GLPG0974 = 98 HPLC 1391076-61-1 [sigmaaldrich.com]

- 5. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

(S)-GLPG0974: A Technical Guide for Drug Development Professionals

An In-depth Review of the Potent and Selective FFA2 Antagonist

Introduction

(S)-GLPG0974 is an experimental small molecule that functions as a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1] Initially investigated for the treatment of ulcerative colitis, GLPG0974 has become a valuable pharmacological tool for studying the physiological and pathological roles of the FFA2 receptor.[1] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Chemical and Physical Properties

This compound, with the IUPAC name 4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid, is a well-characterized compound with the following properties:

| Property | Value |

| Molecular Formula | C₂₅H₂₅ClN₂O₄S |

| Molecular Weight | 485.00 g/mol [2] |

| CAS Number | 1391076-61-1 |

| Appearance | White to beige powder[2] |

| Purity | ≥98% (HPLC)[3] |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol.[3] |

| SMILES | C[C@@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl |

| InChI Key | MPMKMQHJHDHPBE-RUZDIDTESA-N[2] |

Mechanism of Action: FFA2 Antagonism

This compound exerts its pharmacological effects by competitively blocking the FFA2 receptor. FFA2 is a G-protein coupled receptor (GPCR) activated by endogenous short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are produced by gut microbiota.[4] The activation of FFA2, particularly on immune cells such as neutrophils, plays a significant role in inflammatory responses.[4]

FFA2 signaling is versatile, coupling to both Gαi/o and Gαq/11 pathways.[5][6]

-

Gαi/o Pathway: Activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gαq/11 Pathway: Activation stimulates phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a key signal for neutrophil activation and chemotaxis.[7]

By binding to FFA2, GLPG0974 prevents SCFAs from activating these downstream signaling cascades, thereby inhibiting neutrophil activation, migration, and the subsequent inflammatory processes.[8]

FFA2 Signaling Pathway and Point of Inhibition

References

- 1. GLPG0974 - Wikipedia [en.wikipedia.org]

- 2. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new rapid quantitative test for fecal calprotectin predicts endoscopic activity in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. deepdyve.com [deepdyve.com]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

(S)-GLPG0974 for Idiopathic Pulmonary Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need. Current therapeutic options slow disease progression but do not offer a cure. Emerging research points to the crucial role of neutrophil-mediated inflammation in the pathogenesis of IPF. (S)-GLPG0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43). FFA2 is highly expressed on neutrophils and plays a pivotal role in their activation and migration. This technical guide provides an in-depth overview of the scientific rationale, preclinical data, and experimental protocols supporting the investigation of this compound as a potential therapeutic agent for IPF. While direct preclinical studies of this compound in IPF models are absent due to its species-specific activity (human and monkey, but not rodent), this document consolidates the existing data on the compound and its target to build a strong case for its further evaluation in relevant models.

The Role of Neutrophils and FFA2 in Idiopathic Pulmonary Fibrosis

Recent studies have highlighted the significant involvement of neutrophils in the progression of IPF. Elevated levels of neutrophils are found in both the airways and circulation of IPF patients, and this increase is positively correlated with disease severity and mortality. Neutrophils contribute to the fibrotic process through the release of pro-fibrotic mediators, such as neutrophil elastase (NE), and the formation of neutrophil extracellular traps (NETs). NE can activate the potent pro-fibrotic cytokine TGF-β1 and stimulate the proliferation of lung fibroblasts.

Free Fatty Acid Receptor 2 (FFA2/GPR43) is a key regulator of neutrophil function. Activated by short-chain fatty acids (SCFAs), FFA2 mediates neutrophil chemotaxis and activation. The expression of FFA2 has been detected in human lung tissue, making it a plausible therapeutic target for inflammatory lung diseases like IPF. By blocking FFA2, this compound can potentially inhibit the recruitment and activation of neutrophils in the lungs, thereby mitigating the downstream fibrotic cascade.

This compound: A Potent and Selective FFA2 Antagonist

This compound is a small molecule antagonist of the human FFA2 receptor. Its potency and selectivity make it a valuable tool for investigating the role of FFA2 in disease and a potential therapeutic candidate.

In Vitro Activity

This compound demonstrates potent inhibition of FFA2-mediated neutrophil responses.

| Parameter | Value | Description | Reference |

| IC50 | 9 nM | Concentration for 50% inhibition of FFA2 receptor activity. | [1] |

Preclinical Pharmacokinetics in Rats

While not active on the rodent FFA2 receptor, pharmacokinetic studies in rats provide an initial assessment of the drug's properties.

| Parameter | Value | Route | Dose | Reference |

| Bioavailability | 47% | Oral | 5 and 30 mg/kg | [1] |

Clinical Pharmacokinetics in Healthy Male Subjects

Phase 1 clinical trials in healthy volunteers have characterized the pharmacokinetic profile of this compound. The compound was found to be safe and well-tolerated at daily doses up to 400 mg.[2][3]

| Parameter | Dose | Mean Value (± SD or Range) |

| Cmax (ng/mL) | 100 mg single dose | 536 (± 143) |

| 250 mg single dose | 1230 (± 420) | |

| 200 mg twice daily | 1650 (± 430) | |

| Tmax (h) | 100 mg single dose | 3.0 (1.5 - 4.0) |

| 250 mg single dose | 3.0 (2.0 - 6.0) | |

| 200 mg twice daily | 3.0 (1.0 - 4.0) | |

| t1/2 (h) | 100 mg single dose | 5.5 (± 0.9) |

| 250 mg single dose | 5.8 (± 1.0) | |

| 200 mg twice daily | 6.5 (± 1.4) | |

| AUC0-inf (ng.h/mL) | 100 mg single dose | 4860 (± 1110) |

| 250 mg single dose | 11800 (± 3200) | |

| AUC0-12h (ng.h/mL) | 200 mg twice daily | 11400 (± 2800) |

Data compiled from studies in healthy male subjects.[2][3]

Clinical Pharmacodynamics in Healthy Male Subjects

This compound demonstrated a substantial and sustained inhibition of acetate-stimulated neutrophil activation, as measured by the surface expression of the CD11b activated epitope.[2][3] A clear relationship between drug exposure and the pharmacodynamic effect was observed, with maximal inhibition achieved at a daily dose of around 200 mg.[3] Plasma concentrations of approximately 500-1000 ng/mL result in maximal inhibition of neutrophil activation.[3]

Signaling Pathways and Experimental Workflows

FFA2 Signaling in Neutrophil Migration

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting neutrophil migration to the lung in the context of IPF.

Experimental Workflow for Preclinical Evaluation

Given the species selectivity of this compound, a modified preclinical evaluation workflow is necessary.

Detailed Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Cynomolgus Monkeys

Due to the inactivity of this compound on rodent FFA2, a non-human primate model is the most relevant for in vivo efficacy studies. A study has described the induction of pulmonary fibrosis in cynomolgus monkeys using bleomycin (B88199).

-

Animals: Adult male cynomolgus monkeys.

-

Induction: Transtracheal injection of bleomycin (e.g., 2 mg/kg) once a week for two weeks.

-

Monitoring:

-

Blood and bronchoalveolar lavage fluid (BALF) collection at multiple time points (e.g., days 0, 1, 4, 7, 9, 14, 21, 28) for cytokine analysis (e.g., IL-1β, MCP-1, TGF-β1).

-

Serum analysis for fibrotic biomarkers.

-

-

Endpoint Analysis (e.g., Day 29):

-

Measurement of lung hydroxyproline (B1673980) content as an indicator of collagen deposition.

-

Histopathological examination of lung tissue sections stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess interstitial fibrosis and destruction of alveolar architecture.

-

-

Drug Administration: this compound or vehicle would be administered orally at predetermined doses and schedules, starting before or after the induction of fibrosis, depending on the study design (prophylactic or therapeutic).

In Vitro Human Neutrophil Migration Assay (Boyden Chamber)

This assay is crucial for demonstrating the direct inhibitory effect of this compound on human neutrophil migration.

-

Neutrophil Isolation:

-

Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Further purify neutrophils using methods like dextran (B179266) sedimentation and hypotonic lysis of red blood cells.

-

Resuspend purified neutrophils in an appropriate buffer (e.g., HBSS with 0.1% BSA).

-

-

Chemotaxis Assay:

-

Use a modified Boyden chamber with a porous membrane (e.g., 3-5 µm pore size).

-

Add a chemoattractant (e.g., acetate, a natural FFA2 agonist) to the lower chamber.

-

Pre-incubate isolated neutrophils with various concentrations of this compound or vehicle control.

-

Add the pre-incubated neutrophils to the upper chamber.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for a defined period (e.g., 60-90 minutes) to allow for cell migration.

-

-

Quantification of Migration:

-

Remove the membrane and wipe the upper surface to remove non-migrated cells.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells per high-power field under a microscope. Alternatively, pre-label cells with a fluorescent dye (e.g., Calcein-AM) and quantify migration using a fluorescence plate reader.

-

Neutrophil Activation Assay (CD11b Expression by Flow Cytometry)

This assay measures the ability of this compound to inhibit neutrophil activation.

-

Whole Blood Assay:

-

Collect fresh human whole blood in heparinized tubes.

-

Pre-incubate whole blood samples with various concentrations of this compound or vehicle control.

-

Stimulate the samples with an FFA2 agonist (e.g., acetate) to induce neutrophil activation.

-

-

Staining:

-

Add a fluorochrome-conjugated monoclonal antibody specific for the activated epitope of CD11b.

-

Add antibodies for other cell surface markers to identify the neutrophil population (e.g., CD16).

-

Incubate at 4°C in the dark for 30 minutes.

-

Lyse red blood cells using a lysis buffer.

-

Wash the cells with an appropriate buffer (e.g., PBS).

-

-

Flow Cytometry:

-

Acquire the samples on a flow cytometer.

-

Gate on the neutrophil population based on forward and side scatter properties and/or specific markers.

-

Quantify the mean fluorescence intensity (MFI) of the CD11b activated epitope to determine the level of neutrophil activation.

-

Calculate the percentage of inhibition of CD11b expression by this compound compared to the stimulated control.

-

Conclusion and Future Directions

The available evidence strongly suggests that targeting neutrophil-mediated inflammation via FFA2 antagonism with this compound represents a novel and promising therapeutic strategy for idiopathic pulmonary fibrosis. The potent and selective nature of this compound, combined with its favorable pharmacokinetic and pharmacodynamic profile in humans, warrants further investigation. Due to the species selectivity of the compound, future preclinical research should focus on relevant non-rodent models of pulmonary fibrosis, such as the bleomycin-induced model in cynomolgus monkeys. In parallel, in vitro and ex vivo studies using human IPF patient-derived cells will be critical to further validate the therapeutic potential of FFA2 antagonism in a disease-relevant context. The data and protocols presented in this guide provide a solid foundation for the design and execution of such pivotal studies, which could ultimately pave the way for a new class of therapeutics for IPF patients.

References

Methodological & Application

Application Notes and Protocols for (S)-GLPG0974 in Cell Culture

(S)-GLPG0974 is a potent and selective antagonist of the free fatty acid receptor 2 (FFA2), also known as GPR43. [1][2][3] It is a valuable tool for studying the role of FFA2 in various physiological and pathological processes, particularly in inflammatory responses mediated by neutrophils.[4][5][6] This document provides detailed protocols for the use of this compound in cell culture experiments, including its mechanism of action, data presentation, and experimental methodologies.

Mechanism of Action

This compound acts as a competitive antagonist at the orthosteric binding site of the FFA2 receptor.[7][8] FFA2 is a G-protein coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate.[5][6] Activation of FFA2 in immune cells, particularly neutrophils, triggers a signaling cascade that leads to cellular responses like migration and activation.[4][9] this compound blocks the binding of SCFAs to FFA2, thereby inhibiting these downstream signaling events.[1]

Signaling Pathway of FFA2 Activation and Inhibition by this compound

Caption: FFA2 signaling pathway and its inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Assay Type | Agonist | IC50 (nM) | Reference |

| HEK293 | Calcium Mobilization | Acetate | 9 | [1] |

| Human Neutrophils | Cell Migration | Acetate | 27 | [1] |

| Human Neutrophils (in 90% plasma) | Cell Migration | Acetate | 43 | [1] |

Experimental Protocols

Stock Solution Preparation

This compound is soluble in DMSO and ethanol (B145695) up to 100 mM.

-

Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

General Cell Culture

The following are general guidelines for culturing cell lines commonly used in FFA2 research. Specific protocols may need to be optimized for your laboratory conditions.

-

HEK293 Cells:

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells when they reach 80-90% confluency.

-

-

Neutrophil Isolation:

-

Human neutrophils can be isolated from fresh whole blood using standard methods such as density gradient centrifugation (e.g., using Ficoll-Paque).

-

Calcium Mobilization Assay in HEK293 Cells

This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium release in cells expressing FFA2.

Caption: Workflow for a calcium mobilization assay.

Protocol:

-

Cell Seeding: Seed HEK293 cells stably expressing human FFA2 into a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add an FFA2 agonist, such as sodium acetate, to stimulate calcium mobilization.

-

Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped for calcium flux assays.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Neutrophil Migration (Chemotaxis) Assay

This assay assesses the inhibitory effect of this compound on neutrophil migration towards an FFA2 agonist.

Caption: Workflow for a neutrophil migration assay.

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood.

-

Compound Incubation: Resuspend the isolated neutrophils in an appropriate assay buffer and pre-incubate with different concentrations of this compound or vehicle for 30-60 minutes at 37°C.[1]

-

Chemotaxis Setup: Use a chemotaxis chamber (e.g., Boyden chamber or Transwell inserts). Add the FFA2 agonist (e.g., sodium acetate) to the lower chamber.

-

Cell Migration: Add the pre-treated neutrophils to the upper chamber.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a sufficient time to allow migration (e.g., 1-2 hours).

-

Quantification: Quantify the number of migrated cells in the lower chamber. This can be done by cell counting with a microscope or by using a cell viability assay (e.g., ATP luminescence-based assay).[1]

-

Data Analysis: Determine the IC50 value of this compound for the inhibition of neutrophil migration.

CD11b Activation Assay in Human Whole Blood

This assay measures the effect of this compound on the activation of neutrophils in a more physiologically relevant whole blood context.[4][10]

Protocol:

-

Blood Collection: Collect fresh human whole blood into heparinized tubes.

-

Compound Incubation: Add various concentrations of this compound or vehicle to the whole blood and incubate.

-

Neutrophil Priming (Optional but recommended): Prime the neutrophils by incubating the blood with a priming agent like TNFα and cytochalasin B for approximately 15 minutes at 37°C.[10]

-

Agonist Stimulation: Stimulate the neutrophils with an FFA2 agonist such as acetate for a defined period (e.g., 2 hours) at 37°C.[10]

-

Cell Staining:

-

Add fluorescently labeled antibodies against CD11b (activation-specific epitope) and a neutrophil marker (e.g., CD16) to the blood samples.

-

Incubate on ice to allow antibody binding.

-

-

Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

-

Flow Cytometry: Analyze the samples by flow cytometry to quantify the expression of the CD11b activation epitope on the neutrophil population (CD16-positive cells).

-